7-CN-8-MeS-Acyclic-7-deaza-dG

Description

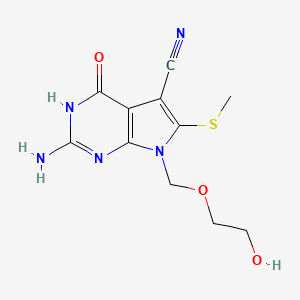

Structure

2D Structure

3D Structure

Properties

CAS No. |

127945-68-0 |

|---|---|

Molecular Formula |

C11H13N5O3S |

Molecular Weight |

295.32 g/mol |

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18) |

InChI Key |

CBEBPNKZQJRLPX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Architecture of 7 Cn 8 Mes Acyclic 7 Deaza Dg

General Synthetic Approaches to Acyclic Nucleosides

The synthesis of acyclic nucleosides, which lack the cyclic sugar component of natural nucleosides, is a significant area of medicinal chemistry. nih.govnih.gov The flexible side chain of these analogues can mimic the open-chain form of ribose, allowing them to be recognized by viral or cellular enzymes and subsequently interfere with nucleic acid synthesis. ontosight.ainih.gov Several general strategies have been developed to construct these molecules, often focusing on the efficient and stereoselective formation of the acyclic side chain and its attachment to the nucleobase. nih.gov

A primary method for constructing the acyclic scaffold of nucleoside analogues involves the direct alkylation of N-heterocycles. nih.govjart.ma This approach typically uses an appropriate alkylating agent that contains the desired acyclic side chain, which is then reacted with the nitrogenous base. beilstein-journals.org The reaction often requires a base to deprotonate the heterocycle, making it more nucleophilic. beilstein-journals.org However, a significant challenge in this method is controlling the regioselectivity of the alkylation, as purine (B94841) and pyrimidine (B1678525) bases have multiple potential sites for alkylation. nih.govub.eduresearchgate.net For purines, alkylation can occur at various nitrogen atoms, with the N-9 and N-7 positions being the most common, leading to mixtures of isomers. nih.govub.edu

The choice of solvent, base, and reaction conditions, including the use of microwave irradiation, can significantly influence the outcome and regioselectivity of the alkylation. ub.eduresearchgate.net For instance, microwave-assisted synthesis has been shown to improve yields and favor the formation of the desired N-9 isomer in shorter reaction times. ub.edu

Three-component reactions offer an efficient and atom-economical approach to synthesizing acyclic nucleosides. mdpi.comnih.gov A notable example is the three-component alkylation of an N-heterocycle (the nucleobase), an acetal (B89532) (which serves as the precursor to the acyclic side chain), and an anhydride. mdpi.comnih.gov This method is advantageous as it often uses readily available and inexpensive starting materials and can provide moderate to high yields of the desired acyclic nucleosides in a short amount of time. mdpi.comnih.gov

This one-pot procedure typically exhibits excellent regioselectivity, particularly for purine derivatives, yielding almost exclusively the N-9 isomers. mdpi.comnih.gov The reaction is versatile, accommodating a broad range of N-heterocycles and both cyclic and acyclic acetals. mdpi.com Mechanistic studies suggest that the reaction proceeds through the acetolysis of the acetal, forming an alkylating agent in situ, which then reacts with the nucleobase. mdpi.com

An alternative strategy for the synthesis of acyclic purine nucleosides involves the cleavage of the ribofuranose ring of a pre-existing purine nucleoside. acs.orgresearchgate.net This method takes advantage of the readily available and often naturally occurring nucleosides as starting materials. researchgate.net The cleavage of the C1'-O4' bond of the ribose moiety can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). acs.orgresearchgate.net This reductive cleavage opens up the furanose ring to generate the acyclic side chain directly attached to the purine base. researchgate.net

This approach can be a convenient method for preparing purine acyclonucleosides, bypassing the need for direct alkylation of the purine base and the associated challenges with regioselectivity. acs.orgresearchgate.net Modifications to the sugar ring of the starting nucleoside can also be employed to influence the structure of the resulting acyclic chain. researchgate.net

Synthetic Routes to 7-Deazapurine Scaffolds

The 7-deazapurine scaffold, also known as pyrrolo[2,3-d]pyrimidine, is a crucial modification in the design of many biologically active nucleoside analogues. nih.govchemscene.com Replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electronic properties of the five-membered ring and provides a site for further functionalization. nih.gov This modification can lead to derivatives with enhanced base-pairing stability in DNA or RNA and improved interactions with enzymes. nih.gov

The introduction of the 7-deaza modification is a key step in the synthesis of compounds like 7-CN-8-MeS-Acyclic-7-deaza-dG. The replacement of the N7 atom with a carbon atom makes the five-membered ring more electron-rich. nih.gov This structural change can have significant effects on the biological activity of the resulting nucleoside analogues. nih.gov For instance, 7-substituted 7-deazapurine nucleosides have shown potent cytostatic and cytotoxic effects. nih.gov The synthesis of the 7-deazapurine core often involves building the pyrrolo[2,3-d]pyrimidine ring system from simpler precursors. acs.org

One common strategy involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole (B145914) ring. acs.org For example, a key intermediate can be synthesized through a Negishi cross-coupling reaction of a zincated dichloropyrimidine with an appropriate coupling partner, followed by azidation and subsequent thermal or photochemical cyclization to form the fused deazapurine heterocycle. acs.org

A critical aspect of synthesizing nucleoside analogues is controlling the regioselectivity of the alkylation of the purine base to favor the desired N-9 isomer, as this is the attachment point in naturally occurring nucleosides. nih.govmdpi.comnih.gov Direct alkylation of purines often yields a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the major product due to it being the most nucleophilic nitrogen. nih.gov

Several strategies have been developed to enhance the regioselectivity for the N-9 position. The use of specific bases, such as tetrabutylammonium (B224687) hydroxide, in conjunction with microwave irradiation has been shown to significantly improve the regioselective formation of N-9 alkylated purines. ub.eduresearchgate.net Three-component reactions, as mentioned earlier, also demonstrate excellent regioselectivity for the N-9 position. mdpi.comnih.gov Furthermore, enzymatic approaches using methyltransferases can achieve high regioselectivity in the alkylation of N-heterocycles. nih.gov The choice of the alkylating agent and the substituents on the purine ring can also influence the N-9/N-7 ratio. rsc.org

Data Tables

Table 1: General Synthetic Approaches to Acyclic Nucleosides

| Method | Description | Key Features |

| Alkylation of N-Heterocycles | Direct reaction of a nucleobase with an alkylating agent containing the acyclic side chain. beilstein-journals.org | Often requires a base; regioselectivity can be a challenge, yielding mixtures of N-7 and N-9 isomers. beilstein-journals.orgnih.gov |

| Three-Component Alkylation | A one-pot reaction involving a nucleobase, an acetal, and an anhydride. mdpi.comnih.gov | High efficiency and atom economy; excellent regioselectivity for the N-9 isomer. mdpi.comnih.gov |

| Ribofuranose-Ring Cleavage | Reductive cleavage of the C1'-O4' bond of a pre-existing nucleoside. acs.orgresearchgate.net | Utilizes readily available starting materials; avoids direct alkylation challenges. researchgate.net |

Strategies for Incorporating Cyano (7-CN) and Methylthio (8-MeS) Substituents on the Deazapurine Ring

The functionalization of the 7-deazapurine core, a privileged scaffold in medicinal chemistry, presents unique synthetic challenges. The introduction of specific substituents, such as a cyano (CN) group at the 7-position and a methylthio (MeS) group at the 8-position, requires strategic chemical manipulations. These modifications are of interest as they can significantly alter the electronic properties, hydrogen bonding capabilities, and steric profile of the parent molecule, thereby influencing its interaction with biological targets.

The introduction of a cyano group at the C7 position of the 7-deazaguanine (B613801) scaffold is a known transformation. Nature itself provides a precedent with the biosynthesis of 7-cyano-7-deazaguanine (preQ₀), a key precursor to the hypermodified nucleoside queuosine. nih.gov In this biological pathway, the enzyme QueC catalyzes the conversion of 7-carboxy-7-deazaguanine (B3361655) (CDG) into preQ₀. nih.gov

In the laboratory, synthetic strategies often begin with a pre-formed pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring system. A common approach involves the regioselective halogenation of the deazapurine core, typically at the 7-position, to create a reactive handle for subsequent modifications. For instance, 7-halogenated 6-chloro-2-amino-7-deazapurines serve as versatile intermediates. researchgate.net The transformation of a 7-cyano substituent into other functional groups, such as an aminomethyl group, has been a focus of synthetic efforts, highlighting the cyano group's role as a key synthetic precursor. d-nb.infobeilstein-journals.org

The incorporation of a methylthio group at the 8-position is less commonly documented for 7-deazaguanines but can be inferred from synthetic routes for related purine and deazapurine analogues. A general strategy involves the creation of an 8-halogenated deazapurine intermediate, which can then undergo nucleophilic substitution with a sulfur nucleophile like sodium thiomethoxide. The synthesis of 8-substituted 3-deazaguanine derivatives, for example, has been achieved via glycosylation of a methylthio-substituted imidazole (B134444) precursor, which is then elaborated into the final bicyclic system. oup.com This indicates that introducing the methylthio group at an early stage onto the imidazole precursor of the deazapurine ring is a viable strategy. The synthesis of various 2-methylthio-7-deazapurine derivatives further demonstrates the feasibility of incorporating methylthio groups onto this scaffold. researchgate.netcuni.cz

A summary of general strategies for these substitutions is presented below.

| Target Substituent | Position | Common Precursor | Reaction Type | Reference |

| Cyano (CN) | C7 | 7-carboxy-7-deazaguanine (biosynthesis) | Enzymatic conversion | nih.gov |

| Cyano (CN) | C7 | 7-halo-7-deazapurine | Nucleophilic substitution (e.g., with CuCN) | d-nb.infobeilstein-journals.org |

| Methylthio (MeS) | C8 | 8-halo-7-deazapurine | Nucleophilic substitution (e.g., with NaSMe) | oup.com |

| Methylthio (MeS) | C2 | 2-chloro-7-deazapurine | Nucleophilic substitution (e.g., with NaSMe) | researchgate.netcuni.cz |

Phosphorylation and Nucleotide Synthesis of Acyclic Deazaguanosine Analogues

For acyclic nucleoside analogues to exert their biological effects, such as antiviral or anticancer activities, they must typically be converted intracellularly into their corresponding triphosphate forms. acs.orgbibliotekanauki.pl This multi-step phosphorylation is a critical activation process, often representing the rate-limiting step in their mechanism of action. mpg.de The efficiency of this bioactivation can be highly variable and is dependent on the substrate specificity of both host and, where applicable, viral kinases. Due to frequent inefficiencies in enzymatic phosphorylation, direct chemical synthesis of the triphosphate analogues is an essential tool for biochemical and mechanistic studies. mdpi.com

Enzymatic Phosphorylation Pathways and Nucleoside Kinase Specificity

The enzymatic conversion of acyclic guanosine (B1672433) analogues to their monophosphate, diphosphate (B83284), and ultimately active triphosphate forms is a highly specific process. A significant body of research has shown that many acyclic guanosine analogues, such as the well-known antiviral drug acyclovir (B1169) (ACV), are poor substrates for human nucleoside kinases. acs.orgnih.gov In particular, human deoxycytidine kinase (dCK), despite being a promiscuous enzyme, does not significantly phosphorylate these compounds. acs.org Structural studies have revealed that the lack of a rigid sugar ring in acyclic analogues prevents them from adopting the necessary conformation for productive binding and phosphoryl transfer within the active site of human dCK. acs.orgnih.gov

In contrast, the initial and often rate-limiting phosphorylation to the monophosphate is frequently catalyzed efficiently by viral-encoded kinases, such as the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK). bibliotekanauki.plnih.govnih.gov The promiscuity of HSV-TK allows it to accommodate the flexible acyclic side chain, leading to selective activation of the drug in virus-infected cells. acs.orgnih.gov This selective activation by viral enzymes is a cornerstone of the therapeutic selectivity of many acyclic nucleoside drugs. nih.govacs.org

Once the monophosphate is formed, subsequent phosphorylations to the di- and triphosphate are generally carried out by cellular kinases. Human guanylate kinase (GMPK) is a key enzyme for the second phosphorylation step of guanosine analogues. researchgate.net The final phosphorylation step, from the diphosphate to the triphosphate, can be catalyzed by enzymes with broad substrate specificity, such as nucleoside diphosphate kinase (NDPK) and phosphoglycerate kinase (PGK). researchgate.net

The table below summarizes the general specificity of key kinases involved in the phosphorylation of acyclic guanosine analogues.

| Kinase | Origin | Phosphorylation Step | Specificity for Acyclic Guanosine Analogues | Reference |

| Thymidine Kinase (TK) | Herpes Simplex Virus (HSV) | Nucleoside → Monophosphate | High (Promiscuous) | bibliotekanauki.plnih.govnih.gov |

| Deoxycytidine Kinase (dCK) | Human | Nucleoside → Monophosphate | Very Low / Undetectable | acs.orgnih.gov |

| Thymidylate Kinase (TMPK) | Human | Monophosphate → Diphosphate | Low (Highly base-specific) | mpg.de |

| Guanylate Kinase (GMPK) | Human | Monophosphate → Diphosphate | Moderate to High | researchgate.net |

| Phosphoglycerate Kinase (PGK) | Human | Diphosphate → Triphosphate | High (Broad specificity) | researchgate.net |

| Nucleoside Diphosphate Kinase (NDPK) | Human | Diphosphate → Triphosphate | High (Broad specificity) | researchgate.net |

Chemical Synthesis of Triphosphate Analogues for Biochemical Applications

When enzymatic phosphorylation is inefficient or to produce material for in vitro biochemical assays, chemical synthesis provides a direct route to nucleoside triphosphate analogues. mdpi.com Several methods have been developed for this purpose, applicable to both natural and modified nucleosides, including acyclic analogues. acs.org

One of the earliest and most straightforward approaches is the Yoshikawa method . This procedure involves the one-pot reaction of an unprotected nucleoside with a phosphorylating agent, typically phosphorus oxychloride (POCl₃), in a trialkylphosphate solvent. mdpi.com The reaction generates a phosphorodichloridate intermediate, which is subsequently treated with pyrophosphate and then hydrolyzed to yield the desired triphosphate. mdpi.com While simple, this method can sometimes be harsh for sensitive nucleoside analogues.

A more widely used and often milder approach is the Ludwig-Eckstein "one-pot, three-step" synthesis . This reliable method involves the reaction of a 5'-hydroxyl nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite). mdpi.com The resulting intermediate is then oxidized and subsequently reacted with pyrophosphate to furnish the nucleoside triphosphate. This method is generally applicable to a wide range of modified nucleosides.

More recently, novel methods have been developed to improve efficiency and accommodate sensitive substrates. One such strategy employs a highly reactive pyrrolidinium (B1226570) phosphoramidate (B1195095) zwitterion intermediate. acs.orgnih.gov This intermediate undergoes a clean and efficient coupling reaction with pyrophosphate to generate the corresponding nucleoside triphosphate under mild conditions. acs.orgnih.gov Following synthesis, purification is typically achieved using chromatographic techniques, such as anion-exchange chromatography, to separate the triphosphate from monophosphate and diphosphate byproducts. umich.edugoogle.com

The following table provides an overview of common chemical synthesis methods for nucleoside triphosphates.

| Method | Key Reagent(s) | Key Intermediate | Advantages | Reference |

| Yoshikawa Protocol | Phosphorus oxychloride (POCl₃), Pyrophosphate | 5'-Phosphorodichloridate | Simplicity, one-pot reaction | mdpi.com |

| Ludwig-Eckstein Method | Salicyl phosphorochloridite, Oxidant, Pyrophosphate | Cyclic salicylyl phosphite | Reliable, widely applicable for modified nucleosides | mdpi.com |

| Phosphoramidate Method | Phosphoramidite reagent, Pyrophosphate | Phosphoramidate zwitterion | Mild conditions, efficient for sensitive analogues | acs.orgnih.gov |

Molecular Recognition and Enzymatic Interactions of 7 Cn 8 Mes Acyclic 7 Deaza Dg

Interaction with DNA/RNA Polymerases

The ability of a nucleoside analog to be recognized and processed by DNA and RNA polymerases is fundamental to its biological activity. This interaction is governed by the analog's structural resemblance to natural nucleoside triphosphates (dNTPs or NTPs) and the specific steric and electronic environment of the polymerase active site. For 7-CN-8-MeS-Acyclic-7-deaza-dG to be a substrate, it must first be converted to its triphosphate form by cellular kinases.

Mechanisms of Nucleic Acid Synthesis Interference

Acyclic nucleoside analogs are well-known for their ability to interfere with nucleic acid synthesis, primarily through chain termination. wikipedia.org Once incorporated into a growing DNA or RNA strand, these analogs prevent the addition of the next nucleotide because they lack the 3'-hydroxyl group required by polymerases to form a phosphodiester bond. nih.govnih.gov This terminates the elongation process, leading to the accumulation of truncated nucleic acid fragments.

The triphosphate of this compound would act as a competitive inhibitor of the natural substrate, dGTP, competing for the polymerase's active site. Its incorporation would result in obligatory chain termination. In some cases, the presence of a modified base in the template strand can also stall the polymerase, a mechanism known as template-dependent inhibition. nih.gov For example, steric repulsion from a cyano group on a template base has been suggested to inhibit polymerase translocation. nih.gov Therefore, this compound can interfere with nucleic acid synthesis through at least two distinct mechanisms:

Competitive Inhibition: The triphosphate form competes with dGTP for the polymerase active site.

Chain Termination: Following incorporation, the acyclic moiety prevents further strand elongation.

Base Pairing Properties and Nucleic Acid Duplex Stability

The stability of a nucleic acid duplex is determined by the sum of hydrogen bonding interactions between base pairs and the π-stacking interactions between adjacent bases. The modifications present in this compound have distinct and somewhat opposing effects on these forces.

Role of the 7-Deaza Modification in Hydrogen Bonding Networks

In a standard G:C base pair, the guanine (B1146940) N7 atom acts as a hydrogen bond acceptor in the major groove and is critical for forming non-Watson-Crick structures, such as Hoogsteen base pairs. nih.gov By replacing this nitrogen with a carbon atom, the 7-deaza modification eliminates this hydrogen bond acceptor capability. nih.gov While this change has a minimal effect on the three hydrogen bonds of a standard Watson-Crick G:C pair, it fundamentally alters the base's ability to participate in alternative hydrogen bonding networks. nih.gov

Theoretical calculations on related 7-substituted-7-deaza-8-azaguanine derivatives suggest that the nature of the substituent at C7 can modulate the stability of the Watson-Crick pair. researchgate.net Electron-withdrawing groups, such as the cyano group, are predicted to increase the base-pair interaction energy, thereby stabilizing the duplex. researchgate.net This stabilization is thought to arise from favorable enthalpy changes due to increased π-stacking between the modified base and its neighbors. doi.org

Influence on Duplex and Quadruplex Stability, including G-quadruplex Reduction

Stabilizing Factors: The electron-withdrawing 7-cyano group is expected to enhance π-stacking interactions and strengthen the G:C pair. researchgate.netdoi.org

Destabilizing Factors: The primary destabilizing influence is the acyclic "sugar." The conformational flexibility of the open chain disrupts the precise geometry of the phosphodiester backbone, which is crucial for maintaining a stable helical structure. This generally leads to a significant decrease in the melting temperature (Tm) of the duplex.

The most profound structural impact of the 7-deaza modification is on G-quadruplexes. These four-stranded structures, found in G-rich regions of DNA, are stabilized by a network of Hoogsteen hydrogen bonds within stacked G-tetrads, which critically involves the N7 atom of guanine. nih.gov By removing the N7 hydrogen bond acceptor, the 7-deaza modification effectively prevents the formation of G-tetrads and disrupts or completely unfolds G-quadruplex structures. nih.gov This property is widely used experimentally to confirm the presence of G-quadruplexes in a given nucleic acid sequence. nih.gov The additional acyclic modification in this compound would further inhibit G-quadruplex formation due to its inability to adopt the rigid sugar-phosphate backbone conformation required for these structures.

| Modification | Effect on Duplex (Watson-Crick) | Effect on G-Quadruplex (Hoogsteen) | Primary Mechanism |

|---|---|---|---|

| 7-Deaza substitution | Neutral to slightly stabilizing semanticscholar.org | Strongly destabilizing nih.gov | Removal of N7 H-bond acceptor for Hoogsteen pairing. nih.gov |

| 7-Substituents (e.g., -CN, -Br, -I) | Stabilizing researchgate.netsemanticscholar.org | - (Effect is secondary to 7-deaza disruption) | Enhanced π-stacking and electronic effects. doi.org |

| Acyclic "sugar" | Strongly destabilizing | Strongly destabilizing | Increased backbone flexibility, loss of pre-organized structure. |

Enzymatic Targets and Modulatory Effects Beyond Nucleic Acid Polymerases

Beyond polymerases, nucleoside analogs can interact with a range of enzymes involved in nucleotide metabolism and signaling. The structural modifications of this compound make it a candidate for interacting with several classes of enzymes.

Acyclic nucleoside analogs are known to act as inhibitors of enzymes in nucleotide synthesis pathways. For example, uracil-based acyclic compounds have been developed as potent inhibitors of dUTPase, an enzyme essential for maintaining the integrity of DNA precursors. nih.gov It is plausible that this compound or its phosphorylated forms could inhibit enzymes involved in guanine nucleotide metabolism.

Furthermore, studies on 7,8-dihalogenated 7-deaza-dG derivatives have identified the nucleotide sanitizing enzyme MTH1 (NUDT1) as a key target. nih.gov This enzyme normally hydrolyzes oxidized nucleotides like 8-oxo-dGTP to prevent their incorporation into DNA. The 7,8-dihalogenated analogs were found to be strong competitive inhibitors of MTH1, binding to the active site without being hydrolyzed. nih.gov Given the 7,8-disubstituted pattern of this compound, it may similarly target and inhibit MTH1 or related nucleotide-processing enzymes.

Another potential target class includes transglycosylases. In many bacteria, the 7-cyano-7-deazaguanine (preQ0) base is inserted into DNA post-replicatively by a tRNA-guanine transglycosylase (TGT)-like enzyme called DpdA. nih.govoup.com This enzyme exchanges a guanine in the DNA for a preQ0 base. nih.gov The this compound nucleoside, as a structural mimic of the preQ0 nucleoside, could potentially act as a substrate or an inhibitor for DpdA or related TGT enzymes.

Interactions with Nucleoside Kinases and Salvage Pathway Enzymes

The biological activity of most nucleoside analogues, particularly acyclic ones, is contingent upon their conversion to the corresponding mono-, di-, and triphosphate forms within the cell. This phosphorylation is typically carried out by cellular nucleoside and nucleotide kinases, which are central components of the nucleoside salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides from metabolic degradation.

For an acyclic analogue like this compound, the initial phosphorylation of its acyclic side chain is the crucial activation step. The efficiency of this process is highly dependent on the specific kinases present in the cell and their substrate specificity. Enzymes such as thymidine (B127349) kinase and deoxyguanosine kinase are often involved in the phosphorylation of deoxynucleoside analogues. The unique structure of the acyclic chain and the modified 7-deazaguanine (B613801) base of this compound would determine its recognition and turnover by these enzymes. The ultimate formation of a triphosphate derivative is necessary for the compound to interact with target enzymes like polymerases or, as is likely in this case, nucleotide-binding proteins.

Modulation of Nucleotide Hydrolyzing Enzymes, such as MTH1

A primary area of investigation for 7,8-disubstituted 7-deaza-dG derivatives is their interaction with nucleotide hydrolyzing enzymes, such as MTH1 (MutT Homologue 1). The MTH1 enzyme plays a critical role in sanitizing the nucleotide pool by hydrolyzing damaged nucleotides like 8-oxo-dGTP, thereby preventing their incorporation into DNA and avoiding mutagenesis. nih.govmdpi.com Consequently, inhibitors of MTH1 are of significant interest.

Research on 7,8-dihalogenated 7-deaza-dGTP analogues has shown that they can act as potent competitive inhibitors of MTH1. nih.gov These molecules mimic the natural substrate, 8-oxo-dGTP, and bind to the enzyme's active site but are resistant to hydrolysis. mdpi.comnih.gov The substitutions at the 7 and 8 positions are crucial for enhancing binding affinity compared to simpler 8-substituted-7-deaza-dGTP analogues. nih.gov

Given its structure, this compound, upon conversion to its triphosphate form, is likely designed to target MTH1 in a similar manner. The cyano (CN) group at position 7 and the methylthio (MeS) group at position 8 would modulate the electronic and steric properties of the nucleobase to optimize binding within the MTH1 active pocket. Studies on related compounds have demonstrated strong inhibitory effects. nih.gov

Table 1: Inhibitory Activity of 7,8-Dihalogenated 7-deaza-dGTP Analogues against MTH1

| Compound | IC₅₀ (µM) | Kᵢ (nM) |

|---|---|---|

| 8-Iodo-7-deaza-dGTP | 0.42 | 61.7 |

| 7,8-Dibromo-7-deaza-dGTP | Not specified | Strong inhibition reported |

| 7,8-Diiodo-7-deaza-dGTP | Not specified | Strong inhibition reported |

This table is based on data for related dihalogenated compounds to illustrate the inhibitory potential of this molecular class. Data for this compound is not available.

Metal Ion Coordination and Reactivity, highlighting the Absence of N7 Effects

In natural purine (B94841) nucleosides like guanosine (B1672433), the nitrogen atom at position 7 (N7) is a primary site for metal ion coordination. This interaction is fundamental to the structure and function of nucleic acids and is involved in the catalytic mechanisms of many enzymes.

A defining feature of this compound is its "7-deaza" core, where the N7 atom is replaced by a carbon atom. This substitution has a profound impact on the molecule's chemical properties, most notably rendering it incapable of coordinating metal ions at that position. This "absence of N7 effects" is a critical design element. By removing the primary metal-binding site on the nucleobase, the interaction of the analogue with cellular enzymes can be directed away from N7-dependent processes. This modification can also increase the stability of the N-glycosidic bond, which is susceptible to cleavage under acidic conditions. nih.gov In acyclic nucleoside phosphonates, metal ion coordination primarily occurs at the phosphonate (B1237965) group and potentially other sites like N3 or the ether oxygen of the side chain, depending on the specific conformation and metal ion involved. mdpi.com

Structural Basis of Molecular Interactions through Computational and Experimental Approaches

The precise molecular interactions underpinning the activity of 7-deaza-dG analogues are often elucidated through a combination of computational modeling and experimental techniques. For the related MTH1 inhibitors, computational docking simulations have been instrumental in understanding their binding mode. mdpi.com

These studies have shown that 7,8-dihalogenated-7-deaza-dGTP derivatives fit into the MTH1 active site, positioning the nucleobase in a manner similar to the natural substrate, 8-oxo-dGTP. mdpi.com The binding is stabilized by key interactions with specific amino acid residues. For instance, the nucleobase portion of the inhibitors forms pi-pi stacking interactions with the aromatic ring of Tryptophan (Trp117), while other residues like Asp120 also contribute to binding. mdpi.com The triphosphate moiety is anchored by interactions with residues such as Lys38. mdpi.com

While these analogues bind effectively, their resistance to MTH1-mediated hydrolysis may be due to a slight shift in the positioning of the sugar and triphosphate components within the active site compared to the natural substrate. mdpi.com To understand the specific binding mode of this compound, similar computational docking and structural biology studies (such as X-ray crystallography) would be required. These analyses would reveal how the cyano and methylthio substituents interact with the MTH1 active site and provide a structural rationale for its inhibitory activity.

Table 2: Key Molecular Interactions of 7,8-Dihalogenated-7-deaza-dGTP with MTH1 Active Site Residues

| Inhibitor Moiety | Interacting MTH1 Residue | Type of Interaction |

|---|---|---|

| Nucleobase | Trp117 | π-π stacking |

| Nucleobase | Asp120 | Hydrogen bonding/electrostatic |

| Phosphate Groups | Lys38 | Electrostatic |

This table summarizes findings from computational docking studies on related MTH1 inhibitors.

Biochemical Applications and Functional Probes Derived from 7 Cn 8 Mes Acyclic 7 Deaza Dg

Utilization as Probes for Nucleic Acid Structure and Dynamics

Probes based on modified nucleosides are indispensable for dissecting the complex architecture and dynamic behavior of DNA and RNA. The specific modifications in 7-CN-8-MeS-Acyclic-7-deaza-dG make it particularly suited for these studies.

The structural integrity of the DNA double helix is maintained by a combination of hydrogen bonds between base pairs and stacking interactions between adjacent bases. The N7 atom of guanine (B1146940) is a key hydrogen bond acceptor in the major groove, participating in non-Watson-Crick interactions, such as Hoogsteen base pairing, which can lead to the formation of complex secondary structures like G-quadruplexes. genelink.combiosearchtech.com

The replacement of the N7 atom with a carbon in 7-deaza-dG analogues eliminates this specific hydrogen bonding capability. genelink.com This makes these analogues excellent tools for investigating the role of major groove hydrogen bonds in the stability and recognition of nucleic acids. By incorporating this compound into an oligonucleotide, researchers can assess the contribution of the guanine N7 atom to the stability of a specific DNA or RNA structure or to its interaction with proteins or other ligands. A reduction in the stability or binding affinity upon substitution would indicate a critical role for the N7-mediated hydrogen bond. genelink.comnih.gov

The additional modifications on this compound further refine its utility as a probe. The electron-withdrawing 7-cyano group and the bulky 8-methylthio group can influence the electronic and steric environment of the major groove, providing more detailed insights into the specific requirements for molecular recognition at that site. Furthermore, the acyclic chain, which replaces the rigid deoxyribose ring, introduces flexibility into the nucleic acid backbone, allowing for the study of how backbone conformation affects duplex stability and dynamics.

Table 1: Comparative Melting Temperatures (Tm) of Oligonucleotides

This table illustrates the expected impact on duplex stability when this compound is substituted for a standard dG. The data is hypothetical, based on typical observations for 7-deaza-dG analogs. genelink.com

| Duplex Sequence (X = Modified Guanine) | Expected Tm (°C) | ΔTm (°C) vs. Control |

| 5'-CGC GCG CGC-3' (Control) | 75.0 | 0.0 |

| 5'-CGC XCG CGC-3' | 73.5 | -1.5 |

| 5'-CXC GCG CXC-3' | 71.8 | -3.2 |

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of nucleic acids. The characteristic CD spectra of B-form DNA, A-form DNA, Z-form DNA, and G-quadruplexes allow for the global conformation of a nucleic acid to be determined.

Application in Nucleic Acid Amplification and Sequencing Technologies

The properties that make this compound a useful structural probe also underpin its practical applications in common molecular biology techniques.

Amplifying DNA sequences with high guanine and cytosine (GC) content is a common challenge in PCR. nih.gov These regions are prone to forming stable secondary structures, such as hairpins and intramolecular G-quadruplexes, which can stall the DNA polymerase and lead to inefficient or failed amplification. genelink.comnih.gov

The problem arises from the strong triple hydrogen bonds between G and C and the additional Hoogsteen hydrogen bonds involving the N7 atom of guanine. By substituting dGTP with the triphosphate form of a 7-deaza-dG analogue in the PCR master mix, the formation of these inhibitory secondary structures is significantly reduced. researchgate.netgenelink.com The absence of the N7 hydrogen bond acceptor destabilizes G-rich secondary structures, allowing the polymerase to proceed through the template more efficiently. genelink.comnih.gov The triphosphate of this compound would be expected to perform a similar function. The acyclic nature of this particular analogue might also influence its incorporation by DNA polymerases and the properties of the resulting PCR product.

Table 2: Hypothetical PCR Yield Improvement with 7-deaza-dGTP Analogue

This table provides a representative example of how PCR product yield for a GC-rich template can be improved by including a 7-deaza-dGTP analogue. Data is based on findings for similar analogues. nih.gov

| Target Gene (GC Content) | dNTP Mix | PCR Product Yield (ng/µL) |

| Gene A (~78% GC) | Standard dGTP | 5 |

| Gene A (~78% GC) | 3:1 ratio of 7-deaza-dGTP:dGTP | 50 |

| Gene B (~65% GC) | Standard dGTP | 25 |

| Gene B (~65% GC) | 3:1 ratio of 7-deaza-dGTP:dGTP | 80 |

In Sanger sequencing, DNA fragments are separated by size via gel electrophoresis. Strong secondary structures in G-rich regions can persist even under denaturing conditions, causing the DNA to migrate faster than its actual size. This results in "compressions" on the sequencing gel or electropherogram, where multiple bands run at the same position, making the sequence impossible to read accurately. nih.govmpg.de

This issue is a direct consequence of the same Hoogsteen base-pairing that hinders PCR. Therefore, the same solution applies. Incorporating 7-deaza-dG analogues during the sequencing reaction or the preceding PCR amplification step effectively eliminates these artifacts. genelink.comnih.gov By preventing the formation of the stable secondary structures, the DNA fragments migrate according to their true length, leading to clean and accurate sequence data. nih.gov The triphosphate of this compound would serve this purpose, with its unique substitutions providing a robust alternative for resolving particularly stubborn compressions.

Development of Mechanistic Probes for Enzymatic Processes

Modified nucleosides are crucial for elucidating the mechanisms of enzymes that process nucleic acids, such as polymerases, repair enzymes, and nucleoside phosphorylases. nih.govnih.gov By systematically altering the structure of the substrate, researchers can identify the specific functional groups required for enzyme recognition and catalysis.

This compound is a multi-functional probe for enzymatic studies. For example, to study a DNA polymerase, one could investigate:

Recognition and Incorporation: How efficiently is the triphosphate of this compound incorporated into a growing DNA strand? This provides insight into the steric and electronic tolerance of the enzyme's active site. The acyclic linker, in particular, would test the enzyme's requirement for a canonical sugar-phosphate backbone. oup.com

Translesion Synthesis: Once incorporated, can the polymerase efficiently extend the DNA strand past the modified base? This probes the enzyme's ability to handle unconventional base pairs and backbone geometries.

Probing Protein Contacts: The elimination of the N7 hydrogen-bond acceptor, coupled with the introduction of the cyano and methylthio groups, can be used to map critical contacts between the enzyme and the major groove of the DNA. nih.gov

Similarly, this analogue can be used to design inhibitors for enzymes involved in nucleoside metabolism. The unique combination of an altered base and an acyclic side chain could lead to tight, specific binding in an enzyme's active site, potentially inhibiting its function. This is a common strategy in the development of antiviral and anticancer drugs. ontosight.aimdpi.com

Elucidating DNA Polymerase Activity and Fidelity Mechanisms

The fidelity of DNA polymerases, their ability to accurately replicate DNA, is crucial for maintaining genome integrity. neb.com Modified nucleosides like this compound are instrumental in probing the intricate mechanisms governing polymerase activity and fidelity.

The structural modifications of this analogue, particularly at the 7 and 8 positions of the purine (B94841) ring, can influence its interaction with the active site of DNA polymerases. ontosight.aiglenresearch.com Studies involving related 7-deaza-dG derivatives have shown that modifications at these positions can affect the efficiency and accuracy of incorporation by various DNA polymerases. For instance, research on 8-halo-7-deaza-dGTPs revealed that these analogues were poorly incorporated by both Klenow fragment (exo-) and human DNA polymerase β. nih.gov This suggests that the polymerase active site is sensitive to substitutions at the C8 position. nih.gov

Furthermore, the absence of the N7 nitrogen in 7-deaza purines alters the hydrogen bonding potential in the major groove of the DNA duplex, which can impact recognition and binding by polymerases. glenresearch.com By observing how different polymerases handle the incorporation of this compound opposite a template strand, researchers can gain insights into the geometric and electronic requirements of the polymerase active site for catalysis and the mechanisms that ensure high-fidelity DNA synthesis. The acyclic nature of the sugar mimic further probes the structural requirements of the sugar-phosphate backbone for proper positioning within the enzyme. ontosight.ai

Table 1: Investigating DNA Polymerase Fidelity with Modified Nucleosides

| Modified Nucleoside | Polymerase Studied | Observation | Implication for Fidelity Mechanisms |

|---|---|---|---|

| 8-halo-7-deaza-dGTPs | Klenow fragment (exo-), Human Pol β | Poor incorporation opposite dC or dA. nih.gov | The polymerase active site is sensitive to bulky substitutions at the C8 position, highlighting a steric checkpoint for fidelity. nih.gov |

| 7-deaza-dGTP | Various DNA polymerases | Can be effectively incorporated. eenzyme.com | The absence of the N7 atom can resolve G-C rich sequence compressions during sequencing, indicating its utility in specific contexts. eenzyme.com |

Studying DNA Repair Mechanisms and Pathways

DNA repair pathways are essential for correcting damage to the genome and preventing mutations. journalmeddbu.comnih.govimrpress.com Modified nucleosides that mimic DNA lesions are invaluable tools for dissecting the function of DNA repair enzymes. The compound this compound can be utilized as a substrate mimic to study the recognition and processing of damaged DNA by various repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER).

For example, studies on related 7,8-dihalogenated 7-deaza-dG derivatives have shown that they can act as inhibitors of enzymes like MTH1. nih.gov The MTH1 enzyme is responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA. nih.gov By designing analogues that bind to the active site of MTH1 without being hydrolyzed, researchers can probe the enzyme's substrate specificity and catalytic mechanism. nih.gov The this compound, with its specific substitutions, can be used to investigate how modifications at the 7 and 8 positions influence recognition by glycosylases and other repair proteins. The acyclic linker also allows for the study of how the sugar backbone contributes to the recognition of damaged bases.

Contributions to Synthetic Biology and Genetic Code Expansion Research

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govfrontiersin.org A key area within this field is the expansion of the genetic code to include non-canonical amino acids (ncAAs), which allows for the creation of proteins with novel functions. biorxiv.orgnih.govfrontiersin.org While this compound is a nucleoside analogue and not an amino acid, its derivatives can play a role in the broader goals of synthetic biology.

The development of synthetic genetic polymers, or XNAs, that can store and transmit genetic information is a major goal in synthetic biology. The unique pairing and stacking properties of modified nucleobases are central to the creation of these alternative genetic systems. The 7-deaza modification, for instance, is known to increase the stability of DNA duplexes. eenzyme.com The functional groups at the 7 and 8 positions of this compound could be further modified to create novel base pairing interactions, contributing to the development of orthogonal genetic systems.

Functionalization for Labeling and Bioconjugation in Research Settings

The ability to attach reporter molecules to biomolecules is essential for their detection and study. The chemical structure of this compound makes it amenable to functionalization for labeling and bioconjugation. ontosight.ai

Integration of Reporter Groups for Real-Time Detection

The cyano group at the 7-position of this compound can serve as a handle for attaching fluorescent dyes or other reporter groups. This allows for the creation of probes that can be used in real-time detection assays, such as quantitative PCR or fluorescence microscopy. For example, oligonucleotides incorporating fluorescently labeled 7-deaza-purines can be used as probes to monitor DNA hybridization events. The 7-deaza scaffold can sometimes lead to less quenching of certain fluorophores compared to the natural guanine base. glenresearch.com

Click Chemistry Methodologies for Bioconjugation

Click chemistry provides a powerful and specific method for bioconjugation. tebubio.comnih.gov The cyano group of this compound, or a derivative thereof, can be converted to an azide (B81097) or an alkyne, which are key functional groups for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific attachment of a wide variety of molecules, including biotin (B1667282) for purification, fluorophores for imaging, or crosslinkers for studying molecular interactions. For instance, oligonucleotides containing modified nucleosides with alkyne side chains have been successfully functionalized with azido-dyes using click chemistry. seela.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-deaza-dGTP |

| 8-halo-7-deaza-dGTP |

| 8-oxo-dGTP |

Future Research Directions and Translational Potential in Basic Science

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogues

One promising avenue is the application of transition-metal catalysis, which has proven effective for the modification of nucleosides under mild conditions with high selectivity. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in introducing modifications at the C7 position of deazapurine scaffolds. mdpi.com Further exploration of different catalysts and ligands could lead to more efficient and versatile methods for constructing the core heterocyclic system and introducing various functional groups. mdpi.com

Moreover, the development of one-pot reaction sequences, where multiple transformations are carried out in a single reaction vessel, could significantly improve efficiency and reduce waste. For example, a one-pot amination/amidation strategy has been successfully demonstrated for the synthesis of a Sangivamycin precursor, a related deazapurine nucleoside. mdpi.com Similar approaches could be adapted for the synthesis of a wider range of 7-deaza-dG analogues.

The enzymatic synthesis of nucleoside analogues presents another exciting frontier. nih.govmdpi.comnih.gov Biocatalytic approaches, utilizing enzymes such as nucleoside phosphorylases, can offer high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields compared to traditional chemical methods. mdpi.comnih.govresearchgate.net Harnessing the power of enzymes, potentially through engineered biocatalysts, could provide a more sustainable and efficient route to complex nucleoside analogues. nih.gov

Table 1: Comparison of Synthetic Approaches for Modified Nucleosides

| Synthetic Approach | Advantages | Disadvantages | Key References |

| Traditional Multi-step Synthesis | Well-established, versatile | Can be lengthy, low overall yields, harsh conditions | nih.gov |

| Transition-Metal Catalysis | High efficiency and selectivity, mild reaction conditions | Catalyst cost and removal can be a concern | mdpi.com |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps | Requires compatible reaction conditions for all steps | mdpi.com |

| Enzymatic Synthesis | High regio- and stereoselectivity, mild conditions, environmentally friendly | Enzyme availability and stability can be limiting | nih.govmdpi.comnih.govresearchgate.net |

Advanced Molecular Modeling and Simulation Studies for Predictive Design

Advanced molecular modeling and simulation techniques are poised to play a pivotal role in the predictive design of novel nucleoside analogues with tailored properties. acs.orgnih.gov These computational approaches can provide invaluable insights into the conformational preferences, intermolecular interactions, and potential biological activity of molecules like 7-CN-8-MeS-Acyclic-7-deaza-dG before they are synthesized, thereby saving significant time and resources.

Hybrid quantum mechanics/molecular mechanics (QM/MM) umbrella sampling simulations have emerged as a powerful tool for accurately predicting the conformational preferences of chemically modified nucleosides in solution. acs.orgnih.gov By combining the accuracy of quantum mechanics for the modified region with the efficiency of molecular mechanics for the rest of the system, these simulations can elucidate how different substituents influence the molecule's three-dimensional structure. acs.orgnih.gov This understanding is crucial, as the conformation of a nucleoside analogue directly impacts its ability to interact with biological targets. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these analogues and their interactions with proteins or nucleic acids. oup.comnih.gov These simulations can reveal key binding modes and help to rationalize the observed biological activity. For instance, computational docking studies have been used to understand how 7,8-dihalogenated 7-deaza-dGTP derivatives interact with the active site of the MTH1 enzyme. nih.govmdpi.comsemanticscholar.org

The integration of these computational methods with experimental data can create a powerful feedback loop for the iterative design and optimization of new analogues. oup.com As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these models is expected to improve, further accelerating the discovery of novel bioactive compounds. nih.gov

Development of New Biochemical Tools and Assays for Nucleic Acid Research

The unique chemical properties of this compound and its derivatives make them valuable candidates for the development of novel biochemical tools and assays for nucleic acid research. researchgate.net The modifications at the 7 and 8 positions can alter the hydrogen bonding patterns and stacking interactions of the nucleobase, which can be exploited for various applications. oup.com

For example, the incorporation of 7-deaza-dG analogues into oligonucleotides has been shown to modulate the stability of DNA duplexes and G-quadruplex structures. genelink.com This property can be utilized to design probes for studying DNA-protein interactions or for the development of assays to detect specific DNA sequences. The absence of the N7 hydrogen bond acceptor in 7-deaza-dG can prevent the formation of Hoogsteen base pairs, which is beneficial for reducing band compression in Sanger sequencing.

Furthermore, the introduction of functional groups, such as the cyano and methylthio moieties in this compound, opens up possibilities for further chemical modifications. These groups could serve as handles for attaching fluorescent dyes, cross-linking agents, or other reporter molecules. acs.org Such labeled nucleosides would be invaluable for a wide range of applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies. oup.com

The development of specific antibodies or binding proteins that recognize these modified nucleosides could also lead to new immunoassays for their detection and quantification in biological samples. oup.com This would be particularly useful for studying the metabolic fate and distribution of these compounds in cells and organisms.

Table 2: Potential Applications of Modified 7-deaza-dG Analogues as Biochemical Tools

| Application | Principle | Potential Advantage of 7-deaza-dG Analogue |

| DNA Sequencing | Reducing secondary structures that cause polymerase pausing. | 7-deaza-dG prevents Hoogsteen base pairing, reducing G-quadruplex formation. genelink.com |

| Fluorescent Probes | Labeling oligonucleotides for detection and imaging. | The modified base can serve as an attachment point for fluorophores. acs.org |

| Studying DNA-Protein Interactions | Modifying DNA to probe specific contacts with proteins. | Altered hydrogen bonding and steric properties can identify critical interactions. researchgate.net |

| Antisense Oligonucleotides | Enhancing binding affinity and biological activity. | Modifications can increase the stability of the DNA/RNA duplex. oup.com |

Investigation of Interactions with Emerging Biological Targets and Pathways

A key area of future research will be to investigate the interactions of this compound and its analogues with a broader range of biological targets and pathways. asm.org While nucleoside analogues are well-known for their antiviral and anticancer activities, which often stem from their interference with DNA or RNA synthesis, the unique structural features of this compound may allow it to interact with other, less conventional targets. ontosight.ai

One area of interest is the exploration of its potential as a modulator of enzymes involved in nucleotide metabolism and DNA repair. nih.govmdpi.com For instance, modified 7-deaza-dGTP derivatives have been shown to be potent inhibitors of the MTH1 enzyme, which is responsible for sanitizing the nucleotide pool by hydrolyzing oxidized dGTP. nih.govmdpi.comsemanticscholar.org Inhibition of MTH1 can lead to the incorporation of damaged nucleotides into DNA, potentially triggering cell death in cancer cells. mdpi.com

Another emerging area is the study of how these analogues interact with components of the innate immune system. Certain guanosine (B1672433) analogues have been shown to activate Toll-like receptor 7 (TLR7), leading to the production of interferons and other cytokines. pnas.org It would be intriguing to investigate whether this compound or related compounds can also modulate TLR7 or other pattern recognition receptors, which could have implications for their potential use as immunomodulatory agents.

Furthermore, the discovery of naturally occurring 7-deazaguanine (B613801) derivatives in the DNA of phages suggests that these modifications can play a role in protecting DNA from host restriction enzymes. biorxiv.orgnih.govpnas.orgoup.com This opens up the possibility of using synthetic analogues like this compound to probe the mechanisms of these defense systems and to potentially develop new tools for manipulating DNA in bacteria and phages. bohrium.com The field of epigenetics and the role of DNA modifications in gene regulation is another exciting avenue for exploration. bohrium.com

Q & A

Q. Table 1: Hammett Constants (σ) and Base-Pair Interaction Energies

| Substituent | σ Value | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| -CN | 0.66 | -14.2 | |

| -MeS | 0.15 | -12.8 | |

| -Br | 0.26 | -13.1 |

Q. Table 2: Sonogashira Cross-Coupling Optimization Parameters

| Catalyst | Base | Yield (%) | Byproduct Control |

|---|---|---|---|

| Pd(PPh₃)₄ | Et₃N | 79 | Low homocoupling |

| PdCl₂(PPh₃)₂ | DIPEA | 53 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.